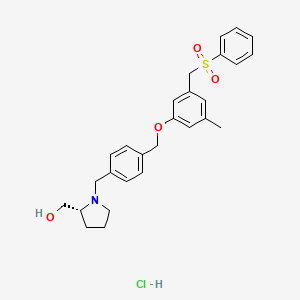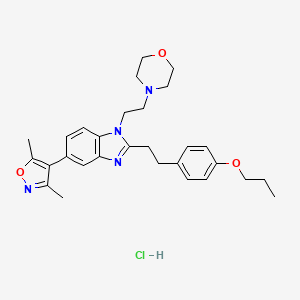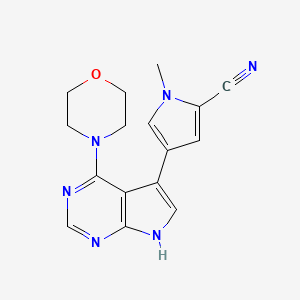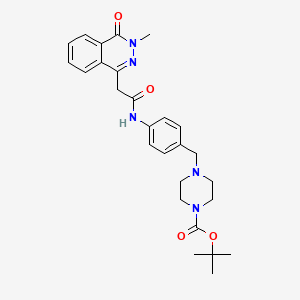
Plectranthoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plectranthoic Acid is an activator of AMPK which induces apoptotic death in prostate cancer cells.
Aplicaciones Científicas De Investigación
Proteomic Profiling in Prostate Cancer Cells
Plectranthoic acid (PA) has demonstrated potential as an anti-cancer agent, particularly against prostate cancer. A study by Akhtar et al. (2021) revealed that PA inhibits the proliferation of prostate cancer cells. Proteomic analysis indicated that PA modulates oncogenic pro-survival and pro-apoptotic signaling pathways, particularly targeting the mTOR pathway, which is crucial for inducing apoptosis.
Phytochemical Constituents in Plectranthus Species
Research by Manikandan et al. (2017) identified various biochemical compounds in three Plectranthus species. The study, employing Gas Chromatography-Mass Spectroscopy and Fourier Transform Infra-Red Spectroscopy, found compounds like Octadecanoic acid and Ergosterol, highlighting the diversity of phytochemical constituents in the genus.
Inhibition of Gastric Acid Secretion
A study by Schultz et al. (2007) investigated Plectrinone A, a diterpenoid isolated from Plectranthus barbatus, for its effects on gastric acid secretion. The compound was found to inhibit gastric H+,K+-ATPase, potentially accounting for the plant's anti-ulcer properties.
Chemical Composition and Biological Activities
Research into the genus Plectranthus, including compounds like rosmarinic acid and other diterpenoids, has been detailed by Abdel-Mogib et al. (2002). The study highlights the variety of secondary metabolites present in Plectranthus species and their potential biological activities.
Propiedades
Número CAS |
82373-96-4 |
|---|---|
Fórmula molecular |
C30H48O3 |
Peso molecular |
456.71 |
Nombre IUPAC |
(1S,2R,4aR,6aS,6bR,8aR,10R,12aR,12bR,14bS)-10-Hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-1-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-27(4)16-17-29(6)19(24(27)23(18)25(32)33)8-9-21-28(5)14-12-22(31)26(2,3)20(28)11-15-30(21,29)7/h8,18,20-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22-,23+,24+,27-,28+,29-,30-/m1/s1 |
Clave InChI |
FGVWTUYHPXJYGT-GESUWCJVSA-N |
SMILES |
O=C([C@H]1[C@H](C)CC[C@]2(C)CC[C@@]3(C)[C@]4(C)CC[C@@]5([H])C(C)(C)[C@H](O)CC[C@]5(C)[C@@]4([H])CC=C3[C@]21[H])O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Plectranthoic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)
![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)
![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)


![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)
![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)
